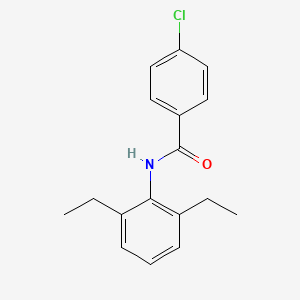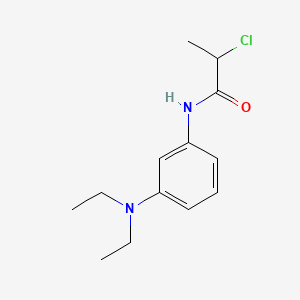
11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chlorine atom, a dihydrobenzo ring, and a quinolinone moiety, making it a unique and potentially valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzo and quinoline rings through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Reduction: Reduction of specific functional groups to achieve the dihydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, may be employed to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one will depend on its specific interactions with molecular targets. Common pathways may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-benzo©quinolin-8(9H)-one: Lacks the chlorine atom.
11-Bromo-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one: Contains a bromine atom instead of chlorine.
8-Hydroxyquinoline: A simpler structure with a hydroxyl group.
Uniqueness
The presence of the chlorine atom and the specific ring structure of 11-Chloro-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-B)quinolin-8(13H)-one may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
196938-11-1 |
|---|---|
Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
16-chloro-19-azatetracyclo[9.8.0.02,7.013,18]nonadeca-1(11),2,4,6,13(18),14,16-heptaen-12-one |
InChI |
InChI=1S/C18H14ClNO/c19-12-8-9-14-16(10-12)20-17-13-6-2-1-4-11(13)5-3-7-15(17)18(14)21/h1-2,4,6,8-10H,3,5,7H2,(H,20,21) |
InChI Key |
XLXSQWXCUGKPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=O)C4=C(N3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)
![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)
![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
